molecular formula C10H9BrO3 B1394362 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione CAS No. 1216614-19-5

5-(5-Bromo-2-furyl)cyclohexane-1,3-dione

Cat. No. B1394362
M. Wt: 257.08 g/mol
InChI Key: VDUOIKMUXZANJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-2-furyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C10H9BrO3 . It has a molecular weight of 257.08 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-(5-Bromo-2-furyl)cyclohexane-1,3-dione consists of a cyclohexane ring attached to a brominated furan ring . The exact structure can be determined using techniques such as NMR spectroscopy, but such data is not available in the current resources.


Physical And Chemical Properties Analysis

5-(5-Bromo-2-furyl)cyclohexane-1,3-dione has a molecular weight of 257.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

  • Synthesis of Organic Compounds : Cyclohexane-1,3-dione derivatives, including those with furyl groups, are utilized in synthesizing a variety of organic molecules. These derivatives often serve as key structural precursors in the synthesis of heterocycles, natural products, and other valuable bioactive molecules. For instance, the synthesis of cyclohexane-1,3-dione derivatives has been explored for their potential in creating antimicrobial and anticancer agents (Sharma, Kumar, & Das, 2020).

  • Chemical Reactions and Transformations : Studies have demonstrated various chemical transformations involving cyclohexane-1,3-dione compounds. These transformations include reactions with different amines, leading to the formation of complex organic structures with potential applications in medicinal chemistry and materials science (Šafár̆ et al., 2000).

  • Investigation of Molecular Properties : Research on cyclohexane-1,3-dione derivatives also includes the study of their molecular properties, such as conjugation and hydrogen bonding. These studies can provide insights into the electronic and structural characteristics of these compounds, which are crucial for understanding their reactivity and potential applications (Arrieta, Haglund, & Mostad, 2000).

  • Material Science Applications : Certain cyclohexane-1,3-dione derivatives have been investigated for their potential use in material sciences, such as in the stabilization of propellants. This demonstrates the versatility of these compounds beyond purely medicinal or chemical synthesis applications (Soliman & El-damaty, 1984).

  • Development of Synthesis Methods : Various methods have been developed for the synthesis of cyclohexane-1,3-dione derivatives, showcasing their importance in organic synthesis. These methods often involve novel catalytic processes or unique reaction conditions to yield derivatives with specific functional groups (Sharma, Kumar, & Das, 2021).

properties

IUPAC Name

5-(5-bromofuran-2-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-10-2-1-9(14-10)6-3-7(12)5-8(13)4-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOIKMUXZANJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-2-furyl)cyclohexane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Reactant of Route 3
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Reactant of Route 4
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Reactant of Route 5
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione
Reactant of Route 6
5-(5-Bromo-2-furyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.